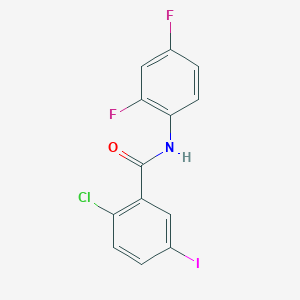

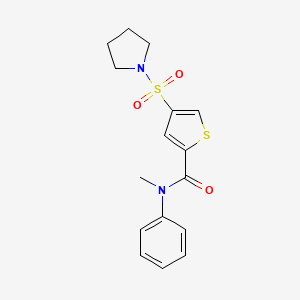

![molecular formula C19H22N4OS B5132388 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5132388.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, also known as ADTU, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. ADTU has been shown to possess unique biochemical and physiological properties, making it a promising candidate for use in laboratory experiments and potential future applications.

Scientific Research Applications

- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea derivatives have been investigated for their antimicrobial potential. Specifically, N-Mannich bases derived from related 1,2,4-triazoline-3-thiones showed potent antibacterial activity against Gram-positive and Gram-negative bacteria . These compounds could be explored further as novel antimicrobial agents.

- In addition to antimicrobial effects, some derivatives of this compound exhibit oral hypoglycemic activity. In streptozotocin-induced diabetic rats, certain N-Mannich bases demonstrated significant dose-dependent reduction of serum glucose levels, surpassing the efficacy of gliclazide (a common antidiabetic drug) at a 10 mg/kg dose level . This suggests potential applications in diabetes management.

- Unsaturated adamantane derivatives, including those containing the 1,3,4-thiadiazole moiety, have been studied for their organic synthesis applications. The opening of strained intra-framework bonds under specific reagents leads to the formation of 1,3-disubstituted adamantane derivatives . Researchers explore these compounds as building blocks in synthetic chemistry.

- The adamantyl group, present in this compound, modulates lipophilicity and therapeutic index. Medicinal chemists often leverage adamantane derivatives to enhance drug properties, such as bioavailability and pharmacokinetics . Researchers may consider incorporating this scaffold into drug design efforts.

- The unique structural features of adamantane derivatives make them interesting candidates for materials science. Researchers investigate their potential in designing functional materials, such as polymers, dendrimers, or supramolecular assemblies . The 1,3,4-thiadiazole-based adamantane compound could contribute to this field.

Antimicrobial Activity

Hypoglycemic Activity

Organic Synthesis

Drug Design and Optimization

Materials Science

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, a core structural component of this compound, have a broad spectrum of biological activity and are integral to a variety of medicinal agents . They are present in drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities . The thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have a broad spectrum of pharmacological activities . These activities can be classified into various categories, including antibacterial and antifungal activity .

Pharmacokinetics

The adamantane moiety, a component of this compound, is widely applied in the design and synthesis of new drug delivery systems .

Result of Action

It is known that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . In particular, a new series of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives exhibited more activity than reference drugs (gentamicin and ampicillin) with respect to E. coli and Pseudomonas .

Action Environment

The adamantane moiety is known to be widely applied in surface recognition studies , suggesting that the compound’s action may be influenced by its interaction with various surfaces.

properties

IUPAC Name |

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c24-17(20-15-4-2-1-3-5-15)21-18-23-22-16(25-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZVGFAIISBZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)

![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)

![diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)

![3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5132374.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)

![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5132392.png)